

# Protocol for the synthesis of 2-Butoxybenzaldehyde via Williamson ether synthesis

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## Compound of Interest

Compound Name: 2-Butoxybenzaldehyde

Cat. No.: B1266755

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## Application Note: Synthesis of 2-Butoxybenzaldehyde

### Introduction

**2-Butoxybenzaldehyde** is a valuable aromatic aldehyde intermediate used in the synthesis of pharmaceuticals, fragrances, and specialty polymers.<sup>[1]</sup> Its butoxy group enhances solubility and reactivity, making it a versatile building block in organic synthesis. The Williamson ether synthesis is a classic and robust method for preparing ethers, including aryl ethers like **2-Butoxybenzaldehyde**.<sup>[2][3]</sup> This reaction proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism.<sup>[2][3][4]</sup> In this application, the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phenoxide ion.<sup>[4]</sup> This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromobutane, displacing the bromide ion to form the desired ether product.<sup>[4][5]</sup> The reaction is typically conducted in a polar aprotic solvent like acetone to facilitate the S<sub>N</sub>2 pathway.<sup>[4][5]</sup>

## Physicochemical and Reaction Data

Quantitative data for the reactants, solvent, and the final product are summarized below for ease of reference and experimental planning.

Table 1: Physicochemical Properties of Key Compounds

Compound	Molecular Formula	Molecular Weight ( g/mol )	Physical Form	CAS Number
Salicylaldehyde	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub>	122.12	Liquid	90-02-8
1-Bromobutane	C <sub>4</sub> H <sub>9</sub> Br	137.02	Liquid	109-65-9
Potassium Carbonate	K <sub>2</sub> CO <sub>3</sub>	138.21	Solid	584-08-7
Acetone	C <sub>3</sub> H <sub>6</sub> O	58.08	Liquid	67-64-1

| **2-Butoxybenzaldehyde** | C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> | 178.23 | Liquid | 7091-13-6[\[6\]](#)[\[7\]](#) |

Table 2: Suggested Reagent Quantities for Synthesis

Reagent	Molar Eq.	Suggested Moles	Suggested Mass/Volume
Salicylaldehyde	1.0	0.05 mol	6.11 g (5.26 mL)
1-Bromobutane	1.2	0.06 mol	8.22 g (6.47 mL)
Potassium Carbonate	2.0	0.10 mol	13.82 g

| Acetone | - | - | 150 mL |

## Experimental Protocol

Materials and Equipment:

- Salicylaldehyde (≥98%)
- 1-Bromobutane (≥99%)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Acetone (ACS grade)
- Ethyl acetate (ACS grade)
- Hexane (ACS grade)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- 250 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- TLC plates (silica gel 60 F<sub>254</sub>)
- Rotary evaporator
- Standard glassware for extraction and filtration

#### Procedure:

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add acetone (approx. 15 mL per gram of salicylaldehyde) to the flask.
- **Initial Stirring:** Stir the resulting suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
- **Alkyl Halide Addition:** Slowly add 1-bromobutane (1.2 eq) to the stirred suspension using a dropping funnel or syringe.
- **Reaction under Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 56 °C for acetone) with continuous stirring.

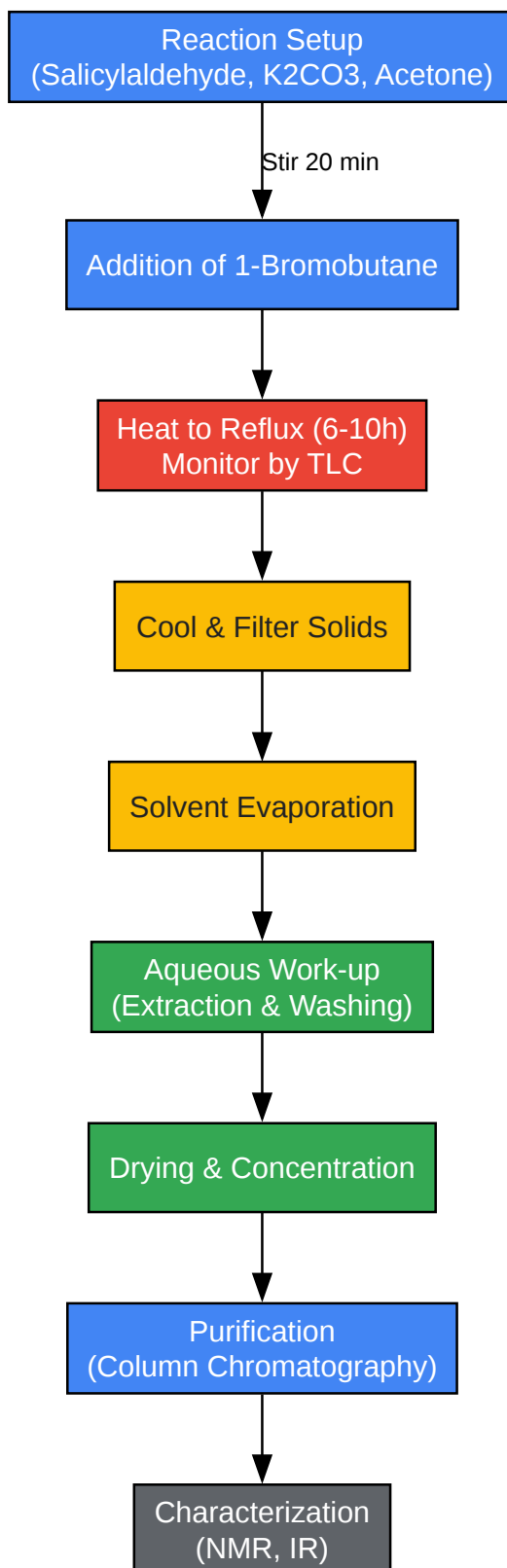
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 6-10 hours, indicated by the consumption of the salicylaldehyde starting material.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.
- **Solvent Removal:** Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude **2-Butoxybenzaldehyde**.
- **Purification:** If necessary, purify the crude product by flash column chromatography on silica gel. A gradient elution with hexane and ethyl acetate (starting with 98:2 hexane:ethyl acetate) is typically effective for isolating the pure product.

**Characterization:** The structure and purity of the final product should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.

## Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
- 1-Bromobutane is flammable and a lachrymator. Handle with care.
- Salicylaldehyde and acetone are irritants. Avoid contact with skin and eyes.<sup>[7]</sup>
- Consult the Safety Data Sheet (SDS) for each chemical before use.<sup>[8]</sup>

## Workflow Visualization



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Caption: Workflow for the synthesis of **2-Butoxybenzaldehyde**.

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